

# Part 1: Structural Elucidation and Nomenclature of C10H13NO2 Pyridine Derivatives

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## Compound of Interest

**Compound Name:** *Ethyl 2-(6-methylpyridin-2-yl)acetate*

**Cat. No.:** *B181219*

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The chemical formula C10H13NO2 allows for a considerable number of structural isomers built around a pyridine core. The specific arrangement of the ten carbon, thirteen hydrogen, one nitrogen, and two oxygen atoms dictates the compound's chemical reactivity, biological activity, and physical properties. The position of substituents on the pyridine ring is designated by a number (starting with 1 for the nitrogen atom) or, for monosubstituted pyridines, by Greek letters ( $\alpha$ ,  $\beta$ ,  $\gamma$  for positions 2, 3, and 4, respectively).[1][2]

The nomenclature for pyridine carboxylic acid esters depends on the position of the ester group:

- Picolinates: Ester group at position 2.
- Nicotinates: Ester group at position 3.
- Isonicotinates: Ester group at position 4.[2]

Given these rules, several plausible isomers for C10H13NO2 can be proposed.

Table 1: Representative Isomers of C10H13NO2 Pyridine Derivatives

IUPAC Name	Common Name Derivative	Molecular Structure (SMILES)	Position of Ester
Propyl 2-methylpyridine-4-carboxylate	Propyl 2-methylisonicotinate	CCOC(=O)c1cc(C)n c1	4 (Isonicotinate)
Ethyl 5-ethylpyridine-2-carboxylate	Ethyl 5-ethylpicolinate	CCOC(=O)c1nccc(CC) c1	2 (Picolinate)
Isopropyl 6-methylpyridine-3-carboxylate	Isopropyl 6-methylnicotinate	CC(C)OC(=O)c1cc(C) ncc1	3 (Nicotinate)
tert-Butyl pyridine-4-carboxylate	tert-Butyl isonicotinate	CC(C) (C)OC(=O)c1ccncc1	4 (Isonicotinate)

This guide will use the principles derived from the study of common pyridine carboxylates to provide a methodological blueprint applicable to any of these, or other, C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub> isomers.

## Part 2: A Methodological Framework for Synthesis

The most common and industrially scalable method for synthesizing pyridine carboxylate esters is the Fischer esterification of the corresponding pyridine carboxylic acid with an alcohol in the presence of an acid catalyst.<sup>[3]</sup> To illustrate this process, we will use the well-documented synthesis of Ethyl Isonicotinate from isonicotinic acid and ethanol. This exact methodology can be adapted to synthesize a C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub> isomer, for example, by reacting 2-methylisonicotinic acid with propanol to yield Propyl 2-methylisonicotinate.

## Experimental Protocol: Synthesis of a Pyridine Carboxylate Ester

This protocol is adapted from established methods for the synthesis of Ethyl Isonicotinate.<sup>[4][5]</sup>

Objective: To synthesize a pyridine carboxylate ester via Fischer esterification.

Materials:

- Isonicotinic acid (or a substituted analogue)
- Anhydrous Ethanol (or other appropriate alcohol)
- Thionyl chloride or a strong acid catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>)
- Toluene (or other suitable solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Drying agent (e.g., anhydrous Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Acid Chloride Formation (Optional but recommended for high yield): To a stirred suspension of isonicotinic acid (1.0 eq) in toluene, add thionyl chloride (1.1 eq) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to 100°C for 90 minutes.<sup>[4]</sup> This converts the carboxylic acid to the more reactive acyl chloride.
- Esterification: Cool the reaction mixture to 90°C and carefully add the appropriate anhydrous alcohol (e.g., ethanol, propanol) (1.5 eq) dropwise.<sup>[4]</sup> Maintain the temperature for an additional 90 minutes.
- Work-up and Neutralization: After cooling to room temperature, the mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
- Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or chloroform. The organic layers are combined.<sup>[5][6]</sup>
- Drying and Concentration: The combined organic extract is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure (rotovaporation) to yield the crude ester product.<sup>[6]</sup>
- Purification: The crude product is purified by vacuum distillation to yield the final, high-purity liquid ester.<sup>[4][5]</sup> Purity can be assessed by Gas Chromatography (GC). A purity of >98% is typically achieved.<sup>[5]</sup>

Caption: General workflow for the synthesis of pyridine carboxylate esters.

## Part 3: Spectroscopic and Physicochemical Characterization

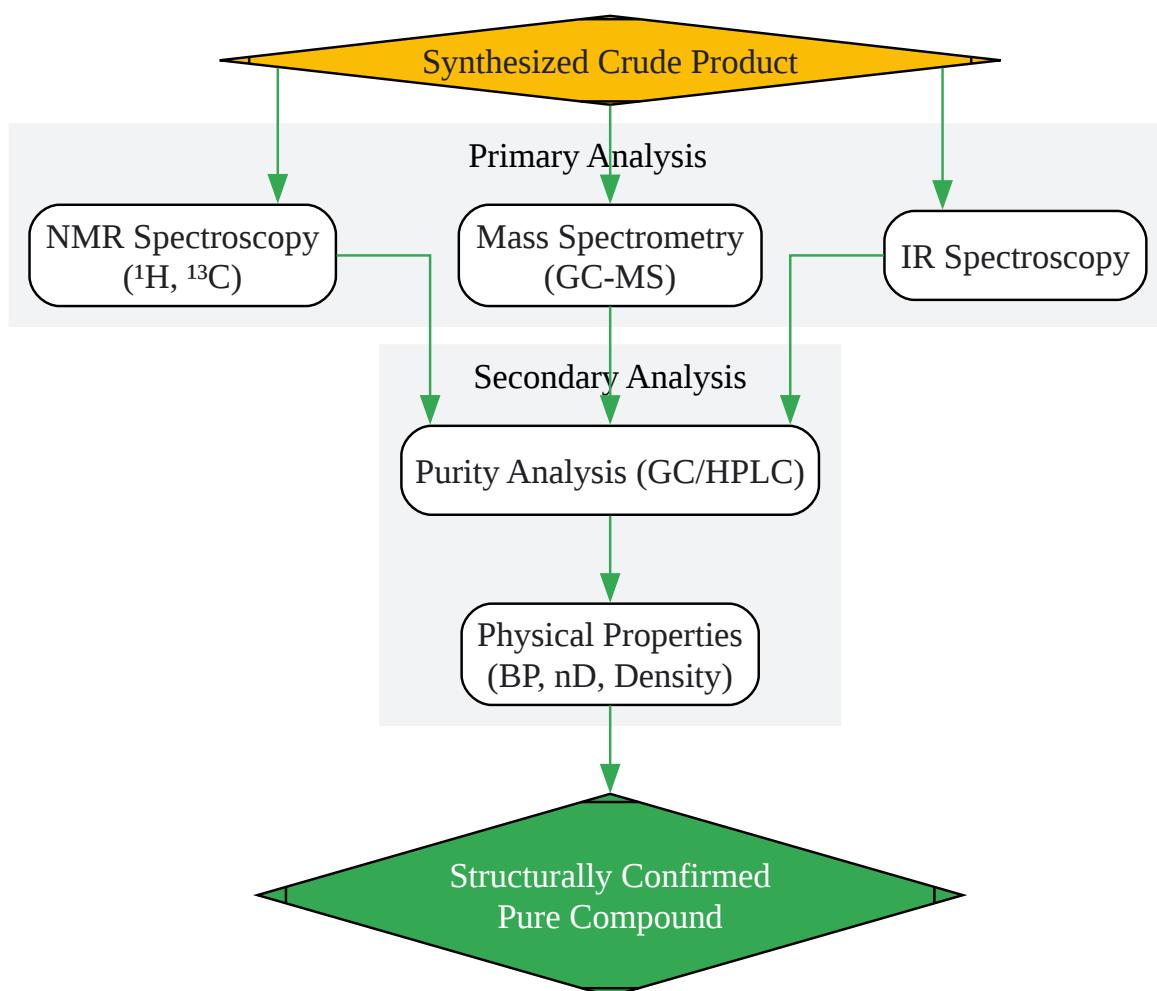
Structural confirmation of the target C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub> isomer is achieved through a combination of spectroscopic methods and physical property measurements. The data presented below for Ethyl Isonicotinate serves as a reference point; substitutions on the pyridine ring or changes in the ester alkyl chain in a C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub> isomer will cause predictable shifts in the observed spectra.

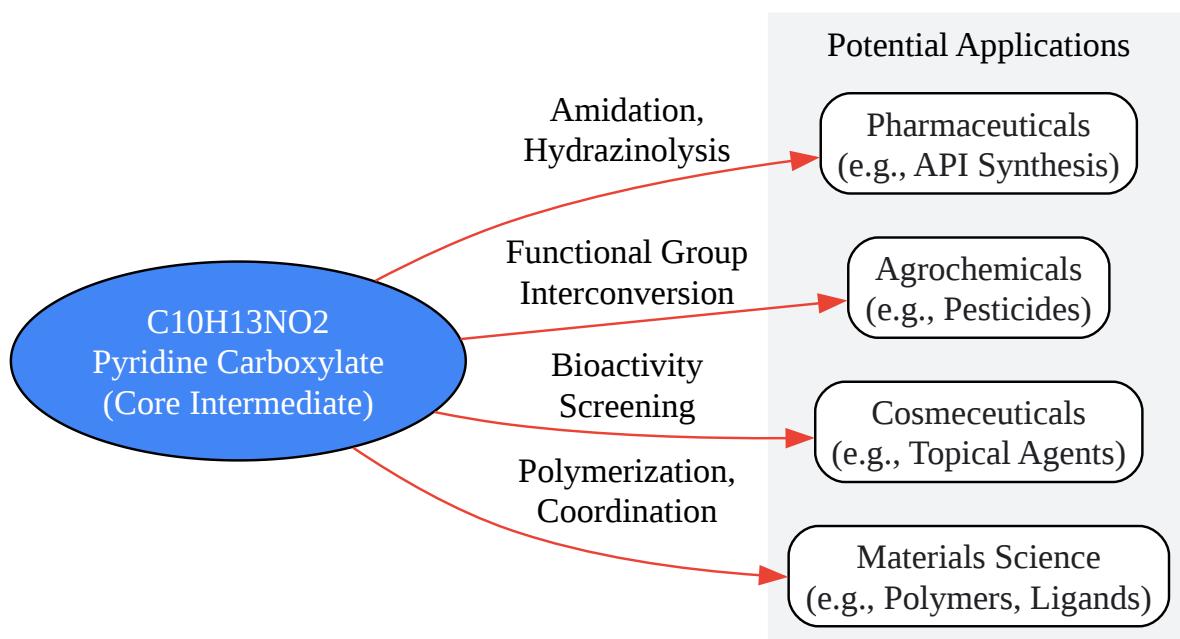
Table 2: Physicochemical and Spectroscopic Data for Ethyl Isonicotinate (Reference)

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[7]
Molecular Weight	151.16 g/mol	[7]
Appearance	Colorless to light brown liquid	[3]
Boiling Point	97-98 °C @ 10-11 mmHg	[4]
Density	1.009 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	~1.501	
<sup>1</sup> H NMR	Signals corresponding to ethyl protons and pyridine ring protons.	[8]
IR Spectroscopy (cm <sup>-1</sup> )	Strong C=O stretch (ester), C-O stretch, aromatic C=N/C=C bands.	[7][9]
Mass Spectrometry	Molecular ion peak (M <sup>+</sup> ) corresponding to the compound's mass.	[7]

For an isomer like Propyl 2-methylisonicotinate (C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub>), one would expect:

- $^1\text{H}$  NMR: The appearance of signals for a propyl group instead of an ethyl group, and signals for a methyl group on the pyridine ring. The aromatic proton signals would also shift and show different splitting patterns.
- $^{13}\text{C}$  NMR: Additional signals for the extra carbons in the propyl and methyl groups.
- Mass Spec: A molecular ion peak at  $\text{m/z}$  corresponding to 179.22.





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